molecular formula C9H12N2O B3123680 2-(methylamino)-N-phenylacetamide CAS No. 31110-53-9

2-(methylamino)-N-phenylacetamide

Cat. No.: B3123680
CAS No.: 31110-53-9
M. Wt: 164.2 g/mol
InChI Key: GPKJKIOOIVUFMI-UHFFFAOYSA-N
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Description

2-(methylamino)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methylamino group attached to the acetamide backbone, with a phenyl group attached to the nitrogen atom

Scientific Research Applications

2-(methylamino)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

Target of Action

2-(methylamino)-N-phenylacetamide, also known as Ketamine, primarily targets the N-methyl-D-aspartate (NMDA) receptor . This receptor plays a crucial role in learning and memory by regulating the synaptic plasticity and memory function in the brain .

Mode of Action

Ketamine functions as an antagonist of the NMDA receptor . It binds to these receptors and inhibits the action of the neurotransmitter glutamate, thereby reducing neuronal excitation . This results in a state of dissociative anesthesia, providing pain relief, sedation, and amnesia .

Biochemical Pathways

Ketamine’s action on the NMDA receptor leads to downstream effects on various biochemical pathways. One of the key pathways influenced by ketamine is the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathway . Activation of this pathway can lead to increased synaptogenesis, which may contribute to the antidepressant effects of ketamine .

Pharmacokinetics

Ketamine shows a chiral structure consisting of two optical isomers and undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor, making ketamine vulnerable to pharmacokinetic drug interactions . Nasal administration produces rapid maximum plasma ketamine concentrations with relatively high bioavailability .

Result of Action

The molecular and cellular effects of ketamine’s action are diverse. At anesthetic doses, it induces a state of dissociative anesthesia, providing pain relief, sedation, and amnesia . At lower, sub-anesthetic doses, it has been found to have promising effects for pain and treatment-resistant depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ketamine. For instance, the pH value of the solution has a significant effect on the decomposition of ketamine . Furthermore, research suggests that interactions of ketamine with other environmental factors could potentially speed up the pathogenic processes of neurodegeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-phenylacetamide typically involves the reaction of methylamine with N-phenylacetamide. One common method is the acylation of methylamine with N-phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)ethanol
  • N-phenylacetamide
  • Methylamine

Uniqueness

2-(methylamino)-N-phenylacetamide is unique due to the presence of both a methylamino group and a phenyl group attached to the acetamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in a variety of chemical reactions and interact with biological targets, making it a compound of interest in multiple fields.

Properties

IUPAC Name

2-(methylamino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKJKIOOIVUFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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